Ascospiroketal B

Description

Natural Product Source and Discovery

Ascospiroketal B was first isolated from the marine-derived fungus Ascochyta salicorniae. acs.orgresearchgate.netrsc.orgfigshare.commdpi.com This fungus represents a rich source of novel secondary metabolites, and the investigation of its chemical constituents led to the discovery of this compound and its analogue, Ascospiroketal A. acs.orgrsc.orgfigshare.com The isolation process involves the cultivation of the fungus, followed by extraction and purification of the metabolites from the culture broth. epdf.pubresearchgate.net

The initial isolation and characterization of this compound were first reported in 2007 by König and his research group. acs.orgrsc.orgthieme-connect.com Their work brought to light the existence of this novel polyketide with its distinctive tricyclic core. acs.orgthieme-connect.com This discovery was a significant addition to the growing family of complex natural products originating from marine microorganisms. rsc.org

Isolation from Marine-Derived Fungus Ascochyta salicorniae

Molecular Architecture and Structural Uniqueness

The molecular structure of this compound is what makes it a subject of considerable scientific interest. Its complex framework is characterized by several unique features that distinguish it from other natural products.

This compound is classified as a tricyclic polyketide. researchgate.netmdpi.comnih.govacs.orgthieme-connect.com Polyketides are a large and diverse class of natural products synthesized by a wide range of organisms. The tricyclic nature of this compound refers to its three-ring system, which forms the core of the molecule. researchgate.netnih.govacs.org The relative configuration of this tricyclic portion was initially determined through extensive NMR spectral studies, including NOE, COSY, HMBC, and HSQC. chim.it

The most defining characteristic of this compound is its rare and intriguing 5,5-spiroketal-γ-lactone core. acs.orgthieme-connect.comnih.govacs.orgthieme-connect.com This moiety is a key structural element that contributes to the molecule's unique three-dimensional shape. chim.it The structure also features an unprecedented cycloether ring system, which includes a quaternary carbon, adding to its structural novelty. rsc.orgfigshare.com The presence of this complex spiroketal system has made this compound a challenging target for total synthesis. thieme-connect.comdntb.gov.ua

This compound shares structural similarities with other spiro-bis-tetrahydrofuran natural products. chim.it This family of compounds includes the cephalosporolides, penisporolides, and pyrenolides. acs.orgchim.it

Cephalosporolides: Compounds like Cephalosporolides E, F, H, and I also contain a 5,5-spiroketal-cis-fused-γ-lactone moiety. acs.orgchim.it They were isolated from fungi such as Cephalosporium aphidicola and Penicillium sp. acs.org

Penisporolides: Penisporolides A and B, isolated from a marine-derived Penicillium sp., also share the spiroketal lactone feature and show a close carbon framework similarity to this compound. acs.orgepdf.pubchim.it

Pyrenolides: Pyrenolide D, isolated from the fungus Pyrenophora teres, is another related compound. However, it differs in that it contains a fused THF-ring and a spiro-butenolide moiety instead of the furanone ring seen in this compound. chim.it

The structural relationship between these compounds highlights a common biosynthetic theme among certain marine-derived fungi, while the subtle differences underscore the diversity of enzymatic pathways involved in their formation.

Table of Related Natural Products:

| Compound Family | Example Compounds | Key Structural Features | Source Organism (Example) |

|---|---|---|---|

| Ascospiroketals | This compound | 5,5-Spiroketal-γ-lactone core, tricyclic system | Ascochyta salicorniae |

| Cephalosporolides | Cephalosporolide E, F, H, I | 5,5-Spiroketal-cis-fused-γ-lactone | Cephalosporium aphidicola, Penicillium sp. |

| Penisporolides | Penisporolide A, B | 5,5-Spiroketal-γ-lactone | Penicillium sp. |

| Pyrenolides | Pyrenolide D | Spiro-bis-THF, spiro-butenolide moiety | Pyrenophora teres |

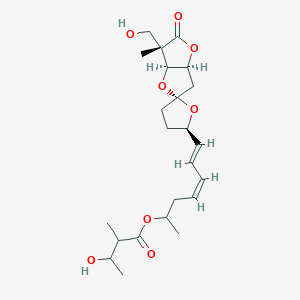

Structure

3D Structure

Properties

Molecular Formula |

C23H34O8 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

[(4Z,6E)-7-[(2'R,3S,3aS,5R,6aS)-3-(hydroxymethyl)-3-methyl-2-oxospiro[6,6a-dihydro-3aH-furo[3,2-b]furan-5,5'-oxolane]-2'-yl]hepta-4,6-dien-2-yl] 3-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C23H34O8/c1-14(28-20(26)15(2)16(3)25)8-6-5-7-9-17-10-11-23(30-17)12-18-19(31-23)22(4,13-24)21(27)29-18/h5-7,9,14-19,24-25H,8,10-13H2,1-4H3/b6-5-,9-7+/t14?,15?,16?,17-,18-,19+,22-,23+/m0/s1 |

InChI Key |

NQHCVEOIXCDKGY-VMWMRIIOSA-N |

Isomeric SMILES |

CC(C/C=C\C=C\[C@H]1CC[C@]2(O1)C[C@H]3[C@@H](O2)[C@](C(=O)O3)(C)CO)OC(=O)C(C)C(C)O |

Canonical SMILES |

CC(CC=CC=CC1CCC2(O1)CC3C(O2)C(C(=O)O3)(C)CO)OC(=O)C(C)C(C)O |

Synonyms |

ascospiroketal B |

Origin of Product |

United States |

Elucidation of the Chemical Structure and Stereochemistry of Ascospiroketal B

Primary Spectroscopic Methods for Structural Assignment

The initial determination of the planar structure and parts of the relative stereochemistry of Ascospiroketal B relied heavily on a suite of powerful spectroscopic methods. These techniques provided the fundamental data needed to piece together the connectivity and spatial arrangement of the atoms within this intricate molecule.

The foundational framework of this compound was established through extensive analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra. researchgate.net 1D NMR, specifically ¹H and ¹³C NMR, provided initial information about the types and numbers of protons and carbons present in the molecule.

Subsequent 2D NMR experiments were crucial for assembling the molecular fragments. research-solution.com

COSY (Correlation Spectroscopy) experiments established proton-proton (¹H-¹H) coupling networks, revealing adjacent protons and helping to define spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

NOE (Nuclear Overhauser Effect) spectroscopy, specifically through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, gave insights into the spatial proximity of protons. thieme-connect.com These through-space correlations were vital for determining the relative configuration of stereocenters within the tricyclic core. researchgate.netthieme-connect.com

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 177.3 | |

| 3 | 82.1 | 4.85 (d, 7.5) |

| 4 | 46.2 | 2.62 (m) |

| 5 | 112.5 | |

| 7 | 78.7 | 4.21 (d, 5.5) |

| 8 | 34.1 | 1.85 (m), 1.65 (m) |

| 9 | 24.9 | 1.55 (m), 1.45 (m) |

| 10 | 69.4 | 3.75 (m) |

| 11 | 33.1 | 2.15 (m) |

| 12 | 125.1 | 5.30 (dd, 15.0, 7.0) |

| 13 | 134.5 | 5.65 (dq, 15.0, 6.5) |

| 14 | 20.4 | 1.70 (d, 6.5) |

| 15 | 12.9 | 0.95 (t, 7.5) |

| 16 | 21.1 | 1.05 (d, 7.0) |

| 17 | 11.8 | 0.90 (d, 7.0) |

Note: Data is compiled from various sources and may be subject to minor variations based on experimental conditions.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was employed to determine the elemental composition of this compound. researchgate.net This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. The determined molecular formula was crucial for confirming the number of atoms of each element present in the molecule, complementing the structural fragments identified by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques (COSY, HMBC, HSQC, NOE)

Challenges and Refinements in Stereochemical Determination

While spectroscopic methods were powerful in elucidating the planar structure, establishing the complete and correct stereochemistry of this compound proved to be a more complex endeavor, marked by initial uncertainties and subsequent revisions.

The relative stereochemistry of the tricyclic core of this compound was initially proposed based on the analysis of NOESY data and ³J H-H coupling constants. thieme-connect.com These analyses provided evidence for the spatial relationships between various protons, allowing for a model of the relative arrangement of substituents on the ring system to be constructed.

To resolve the ambiguity of the absolute configuration, theoretical calculations of Electronic Circular Dichroism (ECD) spectra were employed. rsc.orgacs.org This chiroptical spectroscopic technique is highly sensitive to the three-dimensional arrangement of chromophores within a molecule. By comparing the experimentally measured ECD spectrum of this compound with the spectra calculated for different possible stereoisomers, the absolute configuration could be confidently assigned. acs.org This computational approach has become an indispensable tool in the structural elucidation of complex natural products where traditional methods fall short. rsc.org Subsequent total synthesis of ent-Ascospiroketal B and its diastereomers provided further conclusive confirmation of the structure. acs.orgresearchgate.net

Confirmation and Revision of Stereochemistry through Total Synthesis Efforts

The initial elucidation of the planar structure and partial relative stereochemistry of this compound, isolated from the marine-derived fungus Ascochyta salicorniae, was accomplished through spectroscopic techniques. chim.itjst.go.jp However, the complete stereochemical assignment, particularly concerning the absolute configuration and the stereocenters in the side chain, remained ambiguous. chim.it The definitive confirmation and, ultimately, revision of this compound's stereostructure were achieved through the rigorous efforts of several research groups in the field of total synthesis.

The synthetic endeavors not only aimed to construct the complex tricyclic spiroketal core of this compound but also to establish the precise three-dimensional arrangement of its atoms. These synthetic campaigns served as the ultimate proof of structure, allowing for direct comparison of the spectroscopic and physical data of the synthetic material with that of the natural isolate.

In 2016, the research group of Tong and Wang reported a significant breakthrough with their asymmetric total synthesis of ent-Ascospiroketal A and ent-Ascospiroketal B, the enantiomers of the natural products. acs.orgnih.gov A key feature of their strategy was a biomimetically inspired ring contraction of a 10-membered lactone to form the signature tricyclic spiroketal cis-fused γ-lactone core. acs.orgnih.gov To unambiguously determine the structure of ent-Ascospiroketal B, they synthesized a total of seven diastereomers. acs.orgnih.gov This comprehensive approach allowed for a conclusive confirmation of the relative and absolute stereochemistry of their synthetic ent-Ascospiroketal B.

Another critical contribution came from the work on the related compound, Ascospiroketal A. The synthesis of Ascospiroketal A by Britton and coworkers led to a revision of its originally proposed stereochemistry. rsc.org This finding had direct implications for this compound, suggesting that its structure was also likely misassigned and required corresponding revision. rsc.org

Further clarifying the stereochemical puzzle, Miyaoka and colleagues described an asymmetric total synthesis of ent-Ascospiroketal B in 2018. acs.orgnih.gov Their synthetic route featured a stereoselective construction of the 5,5-spiroketal moiety and the stereocontrolled formation of a quaternary asymmetric carbon via the rearrangement of a trisubstituted epoxide. acs.orgnih.gov The successful synthesis of ent-Ascospiroketal B provided further evidence for the revised stereochemical assignment of the natural product.

These collective synthetic efforts were pivotal. The initial structural hypothesis based on spectroscopic data was rigorously tested. The synthesis of various stereoisomers and the comparison of their properties with the natural product were instrumental in identifying the correct structure. The convergence of findings from different synthetic strategies ultimately led to the conclusive revision and confirmation of the full stereochemistry of this compound.

Research Findings from Total Synthesis Efforts

| Research Group | Year | Key Synthetic Strategy | Outcome for this compound Stereochemistry |

| Tong and Wang | 2016 | Asymmetric total synthesis of ent-Ascospiroketal B via a 10-membered lactone ring contraction. acs.orgnih.gov | Conclusively confirmed the structure of ent-Ascospiroketal B through the synthesis of seven of its diastereomers. acs.org |

| Britton et al. | 2015 | Total synthesis of probable Ascospiroketal A and its diastereomers. chim.it | Indicated the need for stereochemical revision of Ascospiroketal A, which suggested a similar revision for this compound. rsc.org |

| Miyaoka et al. | 2018 | Asymmetric total synthesis of ent-Ascospiroketal B featuring stereoselective spiroketal construction and epoxide rearrangement. acs.orgnih.gov | Provided further confirmation for the revised stereostructure of this compound by successfully synthesizing its enantiomer. acs.org |

Advanced Synthetic Strategies Towards Ascospiroketal B and Its Enantiomers

Overview of Synthetic Challenges Posed by the Tricyclic Spiroketal Motif

The core structure of Ascospiroketal B features a rare tricyclic system that includes a 5,5-spiroketal fused with a γ-lactone. nih.govacs.org This compact and highly oxygenated framework presents several synthetic challenges:

Stereocontrol: The molecule contains multiple stereocenters, including a quaternary asymmetric carbon, the controlled establishment of which is a formidable task.

Spiroketal Formation: The construction of the spiroketal moiety requires precise control over the cyclization process to achieve the desired stereochemistry.

Ring System Strain: The fused ring system introduces a degree of ring strain that must be managed throughout the synthetic sequence.

Total Synthesis of ent-Ascospiroketal B by Hara and Miyaoka (2018)

In 2018, Hara and Miyaoka's research group successfully completed the asymmetric total synthesis of ent-Ascospiroketal B, the enantiomer of the natural product. nih.govacs.org Their strategy hinged on a series of stereoselective reactions to construct the complex core. nih.gov

Key Reaction: Sharpless Asymmetric Dihydroxylation

A pivotal step in their synthesis was the use of the Sharpless asymmetric dihydroxylation. mdpi.comorganic-chemistry.org This powerful reaction allowed for the enantioselective introduction of two hydroxyl groups across a double bond in an α,β-unsaturated ketone intermediate. mdpi.com This established a crucial stereocenter that guided the stereochemistry of subsequent transformations. The reaction utilizes an osmium catalyst in the presence of a chiral ligand to deliver the diol with high enantioselectivity. organic-chemistry.org

Stereoselective Construction of the 5,5-Spiroketal Framework

The Hara and Miyaoka synthesis featured a stereoselective method for building the 5,5-spiroketal system. nih.govacs.org This was achieved through an acid-mediated spiroketalization, which was carefully controlled to yield the desired isomer. chim.it The conformation of the precursor molecule played a critical role in directing the outcome of this cyclization.

Stereocontrolled Quaternary Asymmetric Carbon Formation via Trisubstituted Epoxide Rearrangement

A key innovation in this synthesis was the stereocontrolled construction of the quaternary asymmetric carbon. nih.govacs.org This was accomplished through the rearrangement of a trisubstituted epoxide. nih.govacs.org This transformation proceeded with high stereoselectivity, ensuring the correct configuration at this challenging center.

Asymmetric Total Synthesis of ent-Ascospiroketals A and B by Tong and Wang (2016)

Two years prior, in 2016, the research group of Tong and Wang reported the first asymmetric total synthesis of both ent-Ascospiroketal A and ent-Ascospiroketal B. nih.govacs.org Their approach was notably guided by biosynthetic considerations. nih.gov

Strategic Ring Contraction Rearrangement of a 10-Membered Lactone

A pivotal strategy in the asymmetric total synthesis of ent-Ascospiroketal B was developed by the Tong and Wang research group in 2016. chim.itnih.gov This approach is centered on the elegant ring contraction rearrangement of a 10-membered lactone to form the signature tricyclic spiroketal cis-fused γ-lactone core. chim.itacs.org The synthesis was guided by a new hypothesis on the biosynthesis of the ascospiroketal core. nih.govacs.org

Table 1: Key Steps in the Ring Contraction Strategy

| Step | Description | Reagents | Outcome |

| 1 | Oxidative Ring Expansion | Pyridinium chlorochromate (PCC) | Formation of a 10-membered lactone |

| 2 | Ring-Contraction Rearrangement | Samarium(II) iodide (SmI2) | Formation of the tricyclic spiroketal cis-fused γ-lactone core |

Convergent Approach Utilizing Stille Coupling

The synthesis of ent-Ascospiroketal B by Tong and Wang is a convergent one, where the complex molecule is assembled from separate, advanced fragments in the later stages. hkust.edu.hk The final key step in their reported synthesis is a Stille coupling reaction. nih.govacs.orgacs.org This palladium-catalyzed cross-coupling reaction is a reliable and widely used method for forming carbon-carbon bonds. harvard.edulibretexts.org

After the successful construction of the tricyclic spiroketal γ-lactone core via the ring contraction strategy, the intermediate undergoes several transformations to prepare it for the final coupling. chim.it These steps include protection of a primary alcohol, deprotection of another alcohol, Swern oxidation, and a Takai olefination to install a vinyl iodide group. chim.itacs.org This vinyl iodide serves as the electrophilic partner in the Stille reaction. chim.it It is then coupled with a suitable organostannane (vinylstannane) reagent, which constitutes the side chain of the molecule. chim.itlibretexts.org This final step successfully attaches the side chain to the core, completing the total synthesis of ent-Ascospiroketal B. chim.itresearchgate.netacs.org

Synthesis of Diastereomers for Conclusive Structural Confirmation

The initial isolation of this compound in 2007 left ambiguity in its stereochemical configuration. acs.org While the synthesis of Ascospiroketal A by Britton's group in 2015 helped establish the relative and absolute stereochemistry for that molecule, it also suggested that the proposed structure for this compound required revision and confirmation via total synthesis. acs.orgrsc.org

To definitively confirm the structure of their synthetic ent-Ascospiroketal B, the Tong and Wang group synthesized seven additional diastereomers. chim.itnih.govacs.orgacs.orghkust.edu.hk This was methodically achieved by utilizing different diastereomeric versions of the vinylstannane fragment in the final Stille coupling step. chim.it By systematically coupling these different side-chain precursors to the tricyclic core, a library of potential isomers was created. researchgate.net Meticulous comparison of the NMR spectra and other characterization data of these synthetic diastereomers with the data from the natural product allowed for the conclusive structural and stereochemical assignment of ent-Ascospiroketal B. nih.govacs.org

Alternative Synthetic Methodologies and Fragment Syntheses

Beyond the successful total syntheses, other innovative strategies have been developed, targeting the ascospiroketal framework or its key structural components.

Britton's Silver(I)-Promoted Cyclization Cascade Approach (Initial Application to Ascospiroketal A, with implications for B)

In 2015, the research group of Robert Britton accomplished the first total synthesis of Ascospiroketal A. chim.itsfu.ca A key innovation in this work was a unique silver(I)-promoted cyclization cascade. sfu.caresearchgate.netnih.gov This powerful reaction involved an oxetanyl ketochlorohydrin intermediate and constructed the entire tricyclic core of Ascospiroketal A in a single, highly stereocontrolled step. researchgate.netnih.gov The silver(I) salt promotes a tandem reaction that involves both spirocyclization and an oxetane (B1205548) rearrangement. sfu.ca

While this specific cascade was applied to Ascospiroketal A, its development has significant implications for the synthesis of this compound. rsc.org It introduced a novel and efficient method for assembling the spiroketal core common to this family of natural products. acs.orgbeilstein-journals.org Furthermore, the successful synthesis and structural assignment of Ascospiroketal A provided critical stereochemical information that prompted a structural revision of this compound, paving the way for its eventual total synthesis. acs.orgrsc.org

Enantioselective Synthesis of Specific Ring Parts (e.g., A Ring)

The construction of a molecule as complex as this compound relies heavily on the ability to control stereochemistry from the outset. This is achieved through the enantioselective synthesis of key fragments that are later combined. In 2018, a total synthesis of ent-Ascospiroketal B was reported by Miyaoka and coworkers, employing a distinct strategy. chim.itnih.gov

Their approach featured the stereocontrolled construction of a quaternary asymmetric carbon through the rearrangement of a trisubstituted epoxide. nih.govacs.org The synthesis began with precursors derived from L-(+)-tartaric acid and utilized Sharpless asymmetric reactions, such as the Sharpless asymmetric dihydroxylation, to install stereocenters with high selectivity. chim.itmdpi.com This method allows for the creation of specific ring precursors, such as the A ring, with the correct absolute and relative stereochemistry, which is essential for the successful synthesis of the final natural product. ntu.ac.uk

Protecting-Group-Free Synthetic Strategies

For example, protecting-group-free syntheses of cephalosporolides E and F have been developed, demonstrating the feasibility of this approach within the broader class of spiroketal-containing natural products. chim.itacs.org These syntheses often rely on chemoselective reactions that can operate on one functional group in the presence of others. organic-chemistry.org Applying this strategy to a molecule with the complexity of this compound remains a significant challenge but represents a future goal that could dramatically improve the efficiency of its synthesis. chim.it

Biosynthetic Investigations and Proposed Pathways for Ascospiroketal B

Polyketide Nature and Precursor Considerations

Ascospiroketal B is classified as a polyketide, a large and diverse class of natural products synthesized by the iterative condensation of small carboxylic acid units. nih.govgrafiati.commdpi.com More specifically, it is considered an octaketide, implying that its carbon skeleton is derived from the assembly of eight ketide subunits. nih.gov The biosynthesis is believed to be initiated by a polyketide synthase (PKS), a large multifunctional enzyme or enzyme complex that catalyzes the controlled, step-wise condensation of acyl-CoA precursors. asm.orgdntb.gov.uamdpi.com

While the specific gene cluster responsible for this compound biosynthesis has not yet been fully characterized, analysis of related fungal species and their known polyketide products offers valuable clues. For instance, studies on Ascochyta pisi and Ascochyta fabae have identified PKS genes involved in the production of other polyketides like ascochitine. mdpi.comasm.orgresearchgate.net These findings support the general understanding that a PKS is the key enzyme initiating the formation of the linear polyketide chain that ultimately cyclizes to form this compound.

The presumed linear polyketide precursor for this compound is an octaketide chain, which undergoes a series of enzymatic modifications, including reductions and dehydrations, to introduce the necessary stereocenters and functional groups required for the subsequent cyclization events.

Table 1: Proposed Precursors for this compound Biosynthesis

| Precursor Type | Description | Role in Biosynthesis |

| Starter Unit | Likely an acetyl-CoA molecule. | Initiates the polyketide chain assembly. |

| Extender Units | Seven molecules of malonyl-CoA. | Iteratively added to the growing polyketide chain by the PKS. |

| Linear Octaketide | The fully assembled, but uncyclized, C16 backbone. | The direct substrate for subsequent cyclization and modification enzymes. |

Mechanistic Hypotheses for Tricyclic Core Formation

The formation of the distinctive 5,5-spiroketal-cis-fused-γ-lactone core of this compound is a key biosynthetic step that has been the subject of several mechanistic proposals. acs.orgnih.gov These hypotheses are often informed by biomimetic total synthesis efforts, where chemists attempt to replicate the proposed biosynthetic transformations in the laboratory. hkust.edu.hkresearchgate.netresearchgate.net

One prominent hypothesis involves the rearrangement of a 10-membered lactone intermediate. nih.govhkust.edu.hk This proposed mechanism, which has guided the total synthesis of the enantiomer of this compound (ent-Ascospiroketal B), suggests that a macrocyclic lactone undergoes a ring contraction to form the fused γ-lactone and spiroketal system. researchgate.netacs.org

Another proposed pathway involves the rearrangement of an epoxide. nih.govacs.orggrafiati.comthieme-connect.com In this scenario, a linear precursor containing a strategically placed epoxide functional group undergoes a cascade of cyclization reactions. The epoxide rearrangement is thought to be crucial for establishing the quaternary asymmetric carbon at a key position in the spiroketal core. nih.govacs.org This approach has also been successfully applied in the total synthesis of ent-Ascospiroketal B. nih.govacs.orgacs.org

A third synthetic strategy that may mimic a plausible biosynthetic route is an Ag(I)-promoted tandem cascade cyclization. nih.gov This method allows for the direct construction of the tricyclic core from a linear precursor, highlighting the potential for a concerted or sequential series of cyclizations in the natural biosynthetic pathway.

Table 2: Key Mechanistic Steps in Proposed Biosynthetic Pathways

| Proposed Pathway | Key Intermediate | Key Transformation(s) |

| Lactone Rearrangement | 10-membered lactone | Ring contraction rearrangement to form the tricyclic spiroketal cis-fused γ-lactone core. nih.govhkust.edu.hk |

| Epoxide Rearrangement | Linear precursor with an epoxide | Stereocontrolled rearrangement of the epoxide to form a quaternary asymmetric carbon, followed by acid-mediated spiroketalization. nih.govacs.orggrafiati.comthieme-connect.com |

| Cascade Cyclization | Linear precursor with specific functional groups | Tandem cascade cyclization promoted by an enzymatic equivalent of a Lewis acid. nih.gov |

Further research, including the identification and characterization of the specific PKS and tailoring enzymes from Ascochyta salicorniae, is required to definitively elucidate the precise biosynthetic pathway to this compound.

Perspectives and Future Directions in Ascospiroketal B Research

Development of More Efficient and Stereoselective Synthetic Methodologies

Future efforts will likely focus on the development of novel strategies that can construct the core architecture with greater conciseness and improved stereocontrol. Key areas for improvement include:

Catalytic Asymmetric Reactions: The use of powerful catalytic asymmetric transformations will be crucial for establishing the multiple stereocenters of Ascospiroketal B with high fidelity. The Sharpless asymmetric dihydroxylation has already been employed effectively in the synthesis to create key diol intermediates with high enantiomeric excess. mdpi.comchim.it Future work could explore other catalytic methods for stereoselective C-C and C-O bond formations.

Novel Cyclization Strategies: The construction of the intricate 5,5-spiroketal-cis-fused-γ-lactone core is a significant challenge. Tong and Wang developed a novel strategy involving the ring contraction rearrangement of a 10-membered lactone to form the tricyclic spiroketal core. chim.itnih.gov Further exploration of such innovative cyclization cascades, potentially triggered by different reagents or catalysts, could lead to more efficient routes.

Improved Protecting Group Strategies: Minimizing the number of protection and deprotection steps is a classic approach to increasing synthetic efficiency. The development of syntheses that utilize orthogonal protecting groups or avoid them altogether through strategic reaction sequencing will be a key objective.

A notable advancement in the synthesis of this compound was reported by Miyoka and coworkers, who achieved the total synthesis in 21 steps with an improved route. chim.itthieme-connect.com A key feature of their synthesis was the stereoselective construction of the 5,5-spiroketal through the rearrangement of an epoxide, coupled with an acid-mediated spiroketalization. chim.itthieme-connect.com This approach provided a diastereomeric mixture of the desired spiroketal and its epimer, which could be separated. chim.it

| Synthetic Approach | Key Reactions | Number of Steps | Overall Yield |

| Tong and Wang (2016) | Ring contraction rearrangement of a 10-membered lactone | 22 (for ent-Ascospiroketal B) | 1.4% |

| Miyoka and coworkers (2020) | Epoxide rearrangement, acid-mediated spiroketalization, Sharpless asymmetric dihydroxylation | 21 | 1.5% |

Exploration of Novel Bioinspired Transformations

Nature constructs complex molecules like this compound with remarkable efficiency and stereoselectivity using enzymatic catalysis. A deeper understanding of the biosynthetic pathway to this compound could inspire the development of novel and highly efficient synthetic transformations.

While the exact biosynthetic pathway is not fully elucidated, it is hypothesized to be of polyketide origin. mdpi.com Tong and Wang's synthetic strategy for ent-Ascospiroketal A and B was guided by a hypothetical biosynthesis of the tricyclic spiroketal core. nih.gov This bio-inspired thinking led to the development of their successful ring contraction rearrangement strategy. nih.gov

Future research in this area could involve:

Genomic and Enzymatic Studies: Identification and characterization of the gene cluster and the enzymes responsible for the biosynthesis of this compound in Ascochyta salicorniae would provide invaluable insights. This could reveal novel enzymatic cyclization or rearrangement reactions.

Biomimetic Synthesis: Inspired by the hypothetical biosynthetic pathway, chemists can design laboratory syntheses that mimic the proposed key steps. This can lead to the discovery of new reagents and conditions that effect complex transformations in a single step. The concept of a bioinspired two-phase synthesis, involving a "cyclase phase" for building the core structure and an "oxidation phase" for late-stage functionalization, is a paradigm that could be applied to this compound. mdpi.com

Chemoenzymatic Synthesis: Combining the strengths of chemical and enzymatic catalysis offers a powerful approach. For example, a key intermediate could be synthesized chemically and then subjected to an enzymatic transformation to achieve a difficult stereoselective step.

Synthesis and Stereochemical Study of Analogues and Stereoisomers

The synthesis of analogues and stereoisomers of this compound is crucial for understanding its structure-activity relationship (SAR) and for potentially developing derivatives with improved biological properties. The biological activity of the synthesized enantiomer of this compound is currently under investigation. nih.gov

Furthermore, in the process of confirming the structure of ent-Ascospiroketal B, Tong and Wang prepared seven of its diastereomers. nih.gov This comprehensive stereochemical study was essential for the conclusive structural assignment of the natural product's enantiomer. nih.gov

Future work in this domain should focus on:

Systematic Modification of the Side Chain: The side chain of this compound offers a readily accessible point for modification. Synthesizing analogues with variations in the length, branching, and functional groups of the side chain could reveal its importance for biological activity.

Modification of the Tricyclic Core: While more challenging, the synthesis of analogues with modifications to the spiroketal or lactone moieties could provide fundamental insights into the pharmacophore of this compound.

Biological Evaluation: A critical aspect of this research will be the thorough biological evaluation of all synthesized analogues and stereoisomers. This will help to build a comprehensive SAR profile and identify key structural features required for any observed biological activity.

| Compound | Key Synthetic Feature | Research Group |

| ent-Ascospiroketal B | Asymmetric total synthesis via ring contraction rearrangement | Tong and Wang |

| Seven diastereomers of ent-Ascospiroketal B | Prepared to confirm the structure of ent-Ascospiroketal B | Tong and Wang |

| This compound | Enantioselective total synthesis via epoxide rearrangement | Miyoka and coworkers |

| 6-epi-Ascospiroketal B | Synthesized alongside this compound from a common intermediate | Miyoka and coworkers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.